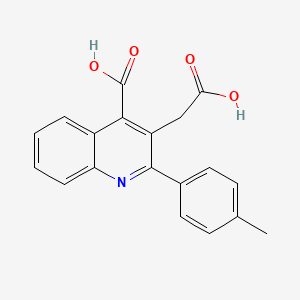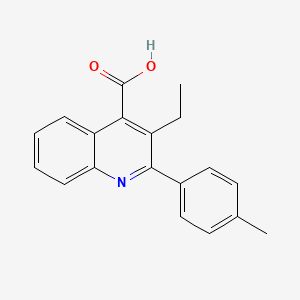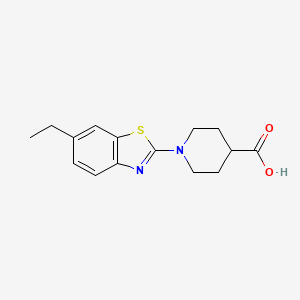![molecular formula C13H12BrNO5S B7835587 3-{[(4-Bromophenyl)sulfonyl]amino}-3-(2-furyl)propanoic acid](/img/structure/B7835587.png)
3-{[(4-Bromophenyl)sulfonyl]amino}-3-(2-furyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(4-Bromophenyl)sulfonyl]amino}-3-(2-furyl)propanoic acid is an organic compound that features a bromophenyl group, a sulfonyl group, and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Bromophenyl)sulfonyl]amino}-3-(2-furyl)propanoic acid typically involves the reaction of 4-bromobenzenesulfonyl chloride with 3-amino-3-(2-furyl)propanoic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(4-Bromophenyl)sulfonyl]amino}-3-(2-furyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 3-{[(4-Phenyl)sulfonyl]amino}-3-(2-furyl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-{[(4-Bromophenyl)sulfonyl]amino}-3-(2-furyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-{[(4-Bromophenyl)sulfonyl]amino}-3-(2-furyl)propanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The furan ring may also interact with biological membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{[(4-Chlorophenyl)sulfonyl]amino}-3-(2-furyl)propanoic acid
- 3-{[(4-Methylphenyl)sulfonyl]amino}-3-(2-furyl)propanoic acid
- 3-{[(4-Nitrophenyl)sulfonyl]amino}-3-(2-furyl)propanoic acid
Uniqueness
3-{[(4-Bromophenyl)sulfonyl]amino}-3-(2-furyl)propanoic acid is unique due to the presence of the bromine atom, which can participate in various chemical reactions that are not possible with other halogens
Propriétés
IUPAC Name |
3-[(4-bromophenyl)sulfonylamino]-3-(furan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO5S/c14-9-3-5-10(6-4-9)21(18,19)15-11(8-13(16)17)12-2-1-7-20-12/h1-7,11,15H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBZHPSKGDTQKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CC(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl {[3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]thio}acetate](/img/structure/B7835514.png)
![Ethyl 5-phenyl-2,3-dihydro[1,4]thiazino[2,3,4-hi]indole-6-carboxylate](/img/structure/B7835525.png)
![[6-(morpholin-4-ylsulfonyl)-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid](/img/structure/B7835529.png)

![N-{[benzyl(2-fluorobenzyl)amino]carbonothioyl}glycine](/img/structure/B7835551.png)
![6-(2-Chloro-6-fluorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B7835553.png)


![2-[(3-fluorobenzyl)thio]-3H-imidazo[4,5-c]pyridine](/img/structure/B7835565.png)
![2-[(3-chlorophenyl)methylsulfanyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B7835570.png)
![2-(4-carboxypiperidin-1-yl)sulfonyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B7835574.png)

![ethyl N-[(4-nitrophenyl)sulfonyl]leucinate](/img/structure/B7835601.png)
![{6-[(diethylamino)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl}acetic acid](/img/structure/B7835610.png)
